1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-
Description
This compound is a spirocyclic diamine derivative featuring a 1,7-diazaspiro[4.4]nonane core with a 6-oxo group, a fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position, and an acetic acid side chain at the 7-position. The (5S)-stereochemistry indicates a specific spatial arrangement critical for its interactions in biological or synthetic contexts. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C24H24N2O5/c27-21(28)14-25-13-11-24(22(25)29)10-5-12-26(24)23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,27,28)/t24-/m0/s1 |
InChI Key |
UOZLMUGLEWVIBH-DEOSSOPVSA-N |
Isomeric SMILES |
C1C[C@@]2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Overview
The synthesis can be broken down into several key steps:
Step 1: Formation of the spirocyclic structure by reacting suitable precursors, often involving cyclization reactions that incorporate nitrogen atoms into the spiro framework.
Step 2: Introduction of functional groups such as acetic acid and carbonyl moieties through acylation and oxidation reactions.
Step 3: Protection of functional groups using protecting groups like fluorenylmethoxycarbonyl to ensure selective reactivity during subsequent steps.
Detailed Reaction Pathway
The following table summarizes a typical reaction pathway for synthesizing 1,7-Diazaspiro[4.4]nonane-7-acetic acid:
| Step | Reactants/Conditions | Products | Notes |
|---|---|---|---|
| 1 | Starting amine + carbonyl compound | Intermediate A | Cyclization to form spiro structure |
| 2 | Intermediate A + acetic anhydride | Intermediate B | Acetylation of nitrogen |
| 3 | Intermediate B + fluorene derivative | Protected Compound C | Protecting group introduction |
| 4 | Compound C + reducing agent (e.g., NaBH4) | Reduced Compound D | Reduction of ketone to alcohol |
| 5 | Compound D + acid chloride | Final Product E | Final acylation to yield target compound |
Specific Reaction Examples
A specific example of a reaction sequence includes:
-
- Reacting a suitable amine with an appropriate carbonyl compound under acidic conditions to form the initial spirocyclic framework.
- Example: Using a cyclic imine that undergoes nucleophilic attack leading to the formation of the diazaspiro structure.
-
- The introduction of an acetic acid moiety can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
- This step is crucial for enhancing the solubility and reactivity of the compound.
Protection and Functionalization:
- The use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for protecting amino groups is common, allowing for selective further functionalization without side reactions.
The synthesized compounds are characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS): Used to determine molecular weight and confirm the identity of the synthesized compounds.
Infrared Spectroscopy (IR): Helps in identifying functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles under basic conditions.
Hydrolysis: The Fmoc group can be removed by treatment with piperidine, yielding the free amine
Scientific Research Applications
Organic Synthesis
1,7-Diazaspiro[4.4]nonane derivatives serve as crucial intermediates in the synthesis of complex organic molecules. They are utilized in:
- Building Blocks : The compound is used to construct more intricate structures due to its versatile reactivity.
- Functionalization : It can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives with tailored properties .
Medicinal Chemistry
The compound has been explored for its pharmacological properties:
- Neurological Disorders : Research indicates potential therapeutic effects in treating conditions like Alzheimer's disease due to its ability to modulate neurotransmitter activity .
- Osteoporosis Treatment : Compounds derived from this structure have shown promise in inhibiting osteoclast activity, which is crucial for preventing bone loss .
Biological Studies
1,7-Diazaspiro[4.4]nonane derivatives are investigated for their interactions with biological targets:
- Ligand Development : The compound acts as a ligand in biochemical assays, facilitating the study of receptor interactions .
- Inhibition Studies : Case studies have demonstrated its efficacy in inhibiting specific enzymes involved in cellular signaling pathways .
Material Science
The unique structural features of this compound allow for applications beyond organic synthesis:
- Agrochemicals : It is utilized in the formulation of agrochemicals due to its reactivity and ability to form stable compounds .
- Polymer Chemistry : The compound's properties enable its use in developing specialty chemicals and polymers.
Case Study 1: Osteoclast Inhibition
A study by Mounier et al. demonstrated that derivatives of diazaspiro[4.4]nonane effectively inhibit osteoclast activity in both mouse and human models. The lead compound E197 prevented pathological bone loss without affecting osteoblast numbers, indicating its potential as a new anti-osteoporotic drug .
Case Study 2: Ligand Development
Research conducted on the binding affinity of 1,7-Diazaspiro[4.4]nonane derivatives revealed their effectiveness as ligands for various receptors involved in metabolic processes. This study highlighted the importance of structural modifications on binding efficacy and biological outcomes .
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The Fmoc group allows for selective modification of the compound, enabling it to bind to target proteins or enzymes. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic diazines:
Key Differences and Implications
Spiro Ring Size :
- The [4.4] system in the target compound provides a smaller, more rigid framework compared to [4.5] or [4.5] analogs (e.g., ). This rigidity may enhance stereochemical control in synthesis or binding selectivity .
- Larger spiro systems (e.g., [4.5]) exhibit increased conformational flexibility, which can be advantageous in accommodating bulkier substituents .
Functional Groups: The Fmoc group in the target compound enables selective deprotection in solid-phase peptide synthesis (SPPS), unlike tert-butyl or methyl esters, which require harsher conditions .
Biological Activity :
- Pyridinyl-substituted analogs () show affinity for nicotinic acetylcholine receptors, whereas the Fmoc-acetic acid derivative is more likely employed in synthetic rather than therapeutic contexts .
Physicochemical Properties
- Solubility: The 6-oxo group and acetic acid side chain enhance water solubility relative to non-polar analogs like 7-methyl-1-(3-pyridinyl) derivatives (). Solubility testing via HPLC () confirms this trend .
- LogP : The Fmoc group increases hydrophobicity (predicted LogP ~3.5) compared to unsubstituted spirocycles (e.g., LogP ~1.2 for 7-(3-pyridinyl) analogs) .
Notes
- Safety : Spirocyclic diazines with iodinated or fluorinated substituents () may pose handling risks (e.g., lachrymatory effects), but the target compound’s Fmoc and acetic acid groups suggest moderate toxicity .
- Stereochemical Purity : The (5S)-configuration is critical for enantioselective synthesis, as seen in resolution methods using chiral auxiliaries () .
Biological Activity
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound characterized by a spirocyclic structure that includes two nitrogen atoms in a diazaspiro framework. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The compound's unique structural features contribute to its reactivity and biological interactions. The presence of the acetic acid moiety and the fluorenylmethoxycarbonyl group enhances its chemical properties, making it a suitable candidate for various biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 343.44 g/mol |
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Structure | Spirocyclic with diaza |
The primary mechanism of action for 1,7-Diazaspiro[4.4]nonane derivatives involves interaction with specific biological targets, particularly sigma receptors (SRs). Upon activation, these receptors modulate various signaling pathways that can influence cellular functions including apoptosis, proliferation, and differentiation .
Target Interactions
- Sigma Receptors : The compound acts as a ligand for sigma receptors, which are implicated in numerous physiological processes.
- Enzyme Modulation : It has been shown to inhibit osteoclast activity, which is crucial for bone resorption and related conditions such as osteoporosis .
Biological Activity and Research Findings
Research has indicated that structural modifications of 1,7-Diazaspiro[4.4]nonane can significantly affect its biological activity. For instance, derivatives have been evaluated for their efficacy against osteoclasts:
- Osteoclast Inhibition : Studies have demonstrated that certain derivatives effectively prevent bone loss in ovariectomized mice without affecting bone formation by osteoblasts. This indicates a selective action on osteoclasts, making these compounds potential candidates for osteoporosis treatment .
Case Studies
- In Vivo Studies : A study involving the administration of a diazaspiro derivative (E197) showed a significant reduction in osteoclast activity while maintaining normal osteoblast function in mouse models .
- In Vitro Assays : Compounds were tested on human osteoclasts to assess their inhibitory effects on bone resorption. Results indicated that specific derivatives could reduce resorption activity significantly compared to control groups .
Comparative Analysis with Similar Compounds
The unique structural attributes of 1,7-Diazaspiro[4.4]nonane allow it to interact differently with biological targets compared to other compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | Basic spirocyclic structure | Moderate inhibition of osteoclast activity |
| 2,7-Diazaspiro[3.5]nonane | Different spirocyclic core | Varies in activity; less effective than the former |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Contains tert-butyl protecting group | Different chemical properties; lower bioactivity |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. However, detailed studies are required to fully understand its metabolic pathways and excretion routes.
Q & A
Q. What are the optimal synthetic routes for preparing (5S)-configured 1,7-diazaspiro[4.4]nonane derivatives with Fmoc protection?
Methodological Answer: The synthesis typically involves coupling the spirocyclic core with Fmoc-protecting groups. For example, analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) are synthesized via condensation reactions using reagents like 2-oxa-spiro[3.4]octane-1,3-dione and amine derivatives under nitrogen atmospheres . Key steps include:
- Protection strategy : The Fmoc group is introduced via carbamate-forming reactions, often using Fmoc-Cl or Fmoc-OSu in anhydrous solvents.
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts ensure the (5S) configuration.
- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical for isolating high-purity products .
Q. How should researchers characterize the stereochemical integrity of the (5S) configuration in this compound?
Methodological Answer: A combination of analytical techniques is required:
- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Spectroscopic methods :
Advanced Research Questions
Q. How can computational chemistry predict reactivity trends during functionalization of the spirocyclic core?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways:
- Transition state analysis : Identifies energy barriers for nucleophilic attacks at the 6-oxo position .
- Solvent effects : COSMO-RS simulations optimize solvent selection for reactions (e.g., DMF or THF for solubility) .
- Electronic structure : Frontier molecular orbital (FMO) analysis predicts regioselectivity in coupling reactions (e.g., iodination at electron-rich positions) .
Q. What strategies resolve contradictions in biological activity data for Fmoc-protected spirocyclic analogs?
Methodological Answer: Discrepancies often arise from impurities or stereochemical variability. Mitigation approaches include:
- Batch consistency : Validate purity via LC-MS and elemental analysis (e.g., ≤0.5% impurities).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 6-oxo with thioether groups) and correlate with bioassay results .
- Control experiments : Use enantiomerically pure standards to rule out racemization during biological testing .
Q. How do structural modifications at the 6-oxo position influence reactivity in cross-coupling reactions?
Methodological Answer: The 6-oxo group’s electronic and steric properties dictate reactivity:
- Electron-withdrawing effects : The oxo group activates adjacent positions for electrophilic substitution (e.g., iodination with N-iodosuccinimide in DMF) .
- Steric hindrance : Bulky substituents here may require milder coupling conditions (e.g., Pd-mediated reactions at lower temperatures).
- Alternative functionalization : Converting the oxo group to a thioether or amine alters nucleophilicity, enabling Suzuki-Miyaura couplings .
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
Methodological Answer: Design of Experiments (DoE) methodologies are critical:
- Parameter screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading).
- Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation and minimizes side reactions .
- Workflow integration : Combine flow chemistry for exothermic steps (e.g., Fmoc deprotection with piperidine) and batch methods for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
